molecular formula C14H11N3O2S2 B14515353 2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- CAS No. 63304-31-4

2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-

Cat. No.: B14515353
CAS No.: 63304-31-4
M. Wt: 317.4 g/mol
InChI Key: OBMSSMBJKPIZPL-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitrophenyl group and an amino-methyl group attached to the benzothiazolethione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- typically involves multiple steps. One common method starts with the preparation of the benzothiazolethione core, followed by the introduction of the nitrophenyl and amino-methyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the Gewald reaction is a known method for synthesizing thiophene derivatives, which can be adapted for benzothiazolethione synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides, while reduction of the nitro group can produce corresponding amines .

Scientific Research Applications

2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .

Properties

CAS No.

63304-31-4

Molecular Formula

C14H11N3O2S2

Molecular Weight

317.4 g/mol

IUPAC Name

3-[(2-nitroanilino)methyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C14H11N3O2S2/c18-17(19)11-6-2-1-5-10(11)15-9-16-12-7-3-4-8-13(12)21-14(16)20/h1-8,15H,9H2

InChI Key

OBMSSMBJKPIZPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCN2C3=CC=CC=C3SC2=S)[N+](=O)[O-]

Origin of Product

United States

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